molecular formula C17H20N8O B6448835 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549032-42-8

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

货号 B6448835
CAS 编号: 2549032-42-8
分子量: 352.4 g/mol
InChI 键: YGIPALBRYSEKML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile (MPPC) is an organic molecule composed of nitrogen, carbon, and oxygen atoms. It is a member of the piperazine family of compounds and is a versatile platform for the development of new drugs and materials. MPPC is a relatively new molecule and has only recently been studied in depth.

科学研究应用

LRRK2 Kinase Inhibition for Parkinson’s Disease (PD)

Leucine-rich repeat kinase 2 (LRRK2) is genetically linked to PD. The most common LRRK2 mutation, G2019S, results in increased kinase activity. As a result, LRRK2 kinase inhibitors are potential candidates for PD treatment. PF-06447475 is a highly potent, brain-penetrant, and selective LRRK2 inhibitor. It has undergone in vivo safety and pharmacodynamic studies .

Central and Peripheral LRRK2 Biology Investigation

PF-06447475 has proven useful in interrogating both central and peripheral LRRK2 biology. Researchers have employed this compound to explore LRRK2’s role in various cellular processes and tissues .

Derivatization Reagent for Carboxyl Groups on Peptides

1-(2-Pyrimidyl)piperazine, a derivative of PF-06447475, serves as a derivatization reagent for carboxyl groups on peptides. This application is relevant in proteomics and peptide analysis .

Anti-Tumor and Anti-Inflammatory Drug Development

The compound’s potent biological activities make it a potential candidate for developing anti-tumor and anti-inflammatory drugs. Researchers continue to investigate its therapeutic potential in these areas.

Drug Discovery and Preclinical Profiling

PF-06447475’s discovery and optimization process involved improving kinome selectivity using surrogate crystallography. Its brain penetrance and selectivity have made it a valuable tool for drug discovery and preclinical studies .

Positron Emission Tomography (PET) Probes for LRRK2 Imaging

Researchers have evaluated novel PET probes for imaging LRRK2, including PF-06447475. These probes aid in understanding LRRK2 distribution and function in vivo .

作用机制

Target of Action

The primary target of the compound 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

The compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase, thereby inhibiting its activity. This results in a decrease in the kinase activity of LRRK2, particularly in the case of the G2019S mutation . The compound has been optimized for kinome selectivity using a surrogate crystallography approach .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving LRRK2. While the exact pathways and their downstream effects are still being researched, it is known that LRRK2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .

Pharmacokinetics

The compound is described as beingbrain penetrant , which suggests it is able to cross the blood-brain barrier . This is an important characteristic for drugs intended to treat neurological conditions like PD.

Result of Action

The result of the compound’s action is a decrease in LRRK2 kinase activity . This could potentially lead to a reduction in the symptoms of PD in individuals with the G2019S mutation . .

Action Environment

The environment in which the compound acts is primarily the brain, given its ability to penetrate this organ . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the blood-brain barrier, the specific brain region in which the compound is active, and the presence of other substances that could interact with the compound.

属性

IUPAC Name

3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-5-7-25(8-6-24)17-21-2-1-15(22-17)23-9-11-26-12-10-23/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPALBRYSEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。